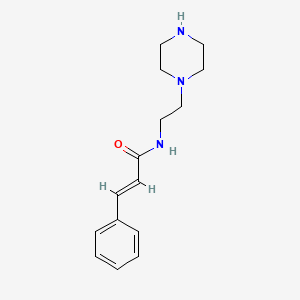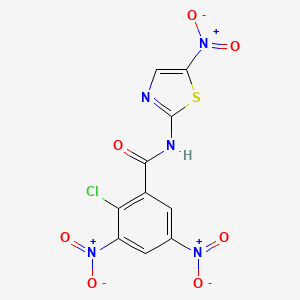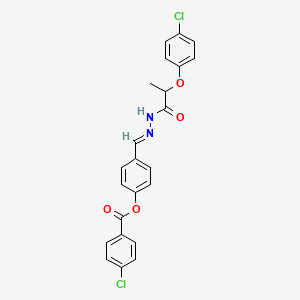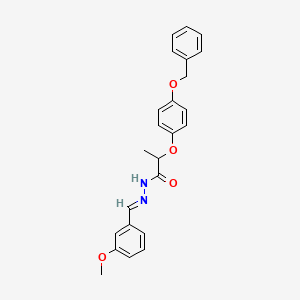![molecular formula C19H19N5O3S B11986264 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11986264.png)
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-(4-NITRO-PH)ETHYLIDENE)ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole core, a thioether linkage, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-(4-NITRO-PH)ETHYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Hydrazide Formation: The thioether compound is further reacted with hydrazine to form the aceto-hydrazide.
Condensation with Nitrobenzaldehyde: Finally, the aceto-hydrazide is condensed with 4-nitrobenzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its potential antimicrobial and anticancer properties.
Materials Science: The compound could be used in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-(4-NITRO-PH)ETHYLIDENE)ACETOHYDRAZIDE is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes and receptors involved in cell proliferation and apoptosis.
Pathways: The compound may interfere with signaling pathways that regulate cell growth and survival, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-((1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Lacks the nitrophenyl group, which may affect its biological activity.
N’-(1-(4-NITROPHENYL)ETHYLIDENE)ACETOHYDRAZIDE: Lacks the benzimidazole core, which may reduce its stability and reactivity.
Uniqueness
2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(1-(4-NITRO-PH)ETHYLIDENE)ACETOHYDRAZIDE is unique due to the combination of its benzimidazole core, thioether linkage, and nitrophenyl group, which together confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N5O3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H19N5O3S/c1-3-23-17-7-5-4-6-16(17)20-19(23)28-12-18(25)22-21-13(2)14-8-10-15(11-9-14)24(26)27/h4-11H,3,12H2,1-2H3,(H,22,25)/b21-13+ |
InChI Key |
IIVBKEYYNFXRLP-FYJGNVAPSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[benzyl(methyl)amino]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986181.png)
![N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide](/img/structure/B11986187.png)
![Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate](/img/structure/B11986190.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11986194.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11986199.png)

![Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11986205.png)
![6-Amino-4-(3-fluorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11986209.png)



![N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanohydrazide](/img/structure/B11986233.png)


